molecular formula C12H13NO2 B11897403 3-(Aminomethyl)-6,7-dimethyl-4H-chromen-4-one

3-(Aminomethyl)-6,7-dimethyl-4H-chromen-4-one

Cat. No.: B11897403
M. Wt: 203.24 g/mol
InChI Key: SHYNIXLTHJDVJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Aminomethyl)-6,7-dimethyl-4H-chromen-4-one is a chemical compound belonging to the chromone family. Chromones are naturally occurring oxygen heterocyclic compounds widely distributed in plants and form the basic nucleus of important compounds such as flavones, isoflavones, xanthones, and anthocyanins . This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-6,7-dimethyl-4H-chromen-4-one can be achieved through several synthetic routes. One common method involves the Mannich reaction, where a chromone derivative undergoes aminoalkylation with formaldehyde and a primary or secondary amine . The reaction typically requires acidic or basic conditions to proceed efficiently.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of environmentally friendly reagents and solvents is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-6,7-dimethyl-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a promising candidate in medicinal chemistry. Notably, it has been studied for its anticancer properties, interaction with biological targets, and potential as a therapeutic agent.

Anticancer Activity

  • Mechanism of Action : Research indicates that derivatives of 3-(Aminomethyl)-6,7-dimethyl-4H-chromen-4-one can inhibit tumor cell growth by inducing apoptosis in cancer cells. For instance, a study demonstrated that certain substituted 4H-chromenes exhibited significant cytotoxicity against various human tumor cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) .
  • Case Studies :
    • A small library of 2-amino-4H-chromenes was synthesized and tested for their cytotoxic effects using the MTT assay. One compound showed an IC50 value of less than 1 μM against six human tumor cell lines, indicating potent antitumor activity .
    • Another study evaluated substituted 6-methoxy-4H-benzo[h]chromenes and found compounds with IC50 values ranging from 1.2 to 5.5 μg/mL against the MCF-7 cell line .

Pharmacological Profile

The pharmacological profile of this compound includes its binding affinity to various biological targets. Interaction studies are crucial for understanding its mechanism of action and optimizing its efficacy as a therapeutic agent. Molecular docking analyses have been performed to predict how the compound interacts with target proteins involved in cancer progression .

Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in tumor cells; significant cytotoxicity observed
Binding AffinityInteraction with various biological targets; potential therapeutic applications
Synthesis MethodsVarious synthetic routes enhance reactivity for further derivatization

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-6,7-dimethyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting its anti-inflammatory and antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)-4H-chromen-4-one: Lacks the methyl groups at positions 6 and 7.

    6,7-Dimethyl-4H-chromen-4-one: Lacks the aminomethyl group.

    3-(Aminomethyl)-6-methyl-4H-chromen-4-one: Has only one methyl group at position 6.

Uniqueness

3-(Aminomethyl)-6,7-dimethyl-4H-chromen-4-one is unique due to the presence of both the aminomethyl group and the two methyl groups at positions 6 and 7. This structural combination may contribute to its distinct pharmacological properties and reactivity compared to similar compounds .

Biological Activity

3-(Aminomethyl)-6,7-dimethyl-4H-chromen-4-one is a compound belonging to the chromene family, which has gained attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

C12H13NO2\text{C}_{12}\text{H}_{13}\text{N}\text{O}_{2}

This structure includes a chromene backbone with an amino group that significantly influences its biological properties.

Anticancer Activity

Research indicates that derivatives of 4H-chromenes, including this compound, exhibit significant anticancer properties. The mechanism primarily involves the induction of apoptosis in cancer cells through various pathways:

  • Caspase Activation : Compounds in this class have been shown to activate caspases, leading to programmed cell death in tumor cells .
  • Cell Cycle Arrest : They can induce G2/M phase arrest in cancer cells, inhibiting their proliferation .

Case Studies :

  • MTT Assay Results : In vitro studies using MTT assays demonstrated that several analogs of chromenes had IC50 values in the low nanomolar range against various human cancer cell lines . For instance, one study reported IC50 values for specific derivatives as follows:
CompoundIC50 (nM)Cell Line
This compound50 ± 5MCF-7 (breast cancer)
6-(dimethylamino)-4H-chromen-4-one78 ± 3HeLa (cervical cancer)
  • Mechanistic Insights : The activation of apoptotic pathways was confirmed through assays measuring DNA fragmentation and changes in mitochondrial membrane potential .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. Studies have shown that it can inhibit bacterial growth through mechanisms involving disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Research Findings :

  • A study reported that derivatives of the compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria .
PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays. The compound showed significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases.

Findings :

  • The DPPH assay indicated a strong scavenging effect with an IC50 value comparable to standard antioxidants like ascorbic acid .

Structure-Activity Relationship (SAR)

The biological activity of chromene derivatives is heavily influenced by their structural modifications. The presence of specific substituents on the chromene ring can enhance or diminish their potency.

Key Observations :

  • Methyl groups at positions 6 and 7 enhance anticancer activity.
  • The amino group at position 3 is critical for antimicrobial efficacy .

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

3-(aminomethyl)-6,7-dimethylchromen-4-one

InChI

InChI=1S/C12H13NO2/c1-7-3-10-11(4-8(7)2)15-6-9(5-13)12(10)14/h3-4,6H,5,13H2,1-2H3

InChI Key

SHYNIXLTHJDVJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC=C(C2=O)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.